1-Hydroxy-3-(octadec-9-enoyloxy)propan-2-yl octadec-9-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dioleoyl-sn-glycerol is a glycerolipid located on the plasma membrane. It consists of two fatty acid chains covalently linked to a single glycerol molecule by means of an ester bond . This compound is often used in scientific research due to its role as a diacylglycerol, which is a key intermediate in lipid metabolism and signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dioleoyl-sn-glycerol can be synthesized through the esterification of glycerol with oleic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction can be carried out in an organic solvent like toluene or dichloromethane to facilitate the removal of water formed during the reaction .
Industrial Production Methods: In industrial settings, the production of 1,2-Dioleoyl-sn-glycerol often involves enzymatic methods using lipases. These enzymes catalyze the esterification of glycerol with oleic acid under mild conditions, which is more environmentally friendly and can achieve higher selectivity .
Chemical Reactions Analysis
Types of Reactions: 1,2-Dioleoyl-sn-glycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative degradation products.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
1,2-Dioleoyl-sn-glycerol has a wide range of applications in scientific research:
Mechanism of Action
1,2-Dioleoyl-sn-glycerol exerts its effects primarily through its role as a diacylglycerol. It activates protein kinase C (PKC), which is involved in various cellular signaling pathways . The activation of PKC leads to the phosphorylation of target proteins, which can alter their activity and function . This compound also interacts with other lipid signaling molecules, influencing processes such as cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
1,2-Dipalmitoyl-sn-glycerol: Similar in structure but contains palmitic acid instead of oleic acid.
1,2-Dioctanoyl-sn-glycerol: Contains shorter fatty acid chains, leading to different physical properties.
1,2-Dimyristoyl-sn-glycerol: Contains myristic acid, which affects its biological activity.
Uniqueness: 1,2-Dioleoyl-sn-glycerol is unique due to its specific fatty acid composition, which influences its role in lipid signaling and metabolism. Its ability to activate PKC and its involvement in various cellular processes make it a valuable compound in scientific research .
Properties
Molecular Formula |
C39H72O5 |
---|---|
Molecular Weight |
621.0 g/mol |
IUPAC Name |
(3-hydroxy-2-octadec-9-enoyloxypropyl) octadec-9-enoate |
InChI |
InChI=1S/C39H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37,40H,3-16,21-36H2,1-2H3 |
InChI Key |
AFSHUZFNMVJNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.